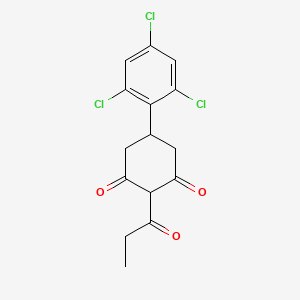
2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring substituted with a propanoyl group and a trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanoyl-5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
- 2-Propanoyl-5-(2,4,6-tribromophenyl)cyclohexane-1,3-dione
- 2-Propanoyl-5-(2,4,6-trifluorophenyl)cyclohexane-1,3-dione
Uniqueness
2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its reactivity and properties
Eigenschaften
CAS-Nummer |
88175-71-7 |
|---|---|
Molekularformel |
C15H13Cl3O3 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
2-propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13Cl3O3/c1-2-11(19)15-12(20)3-7(4-13(15)21)14-9(17)5-8(16)6-10(14)18/h5-7,15H,2-4H2,1H3 |
InChI-Schlüssel |
RWNOMNOVUCWFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



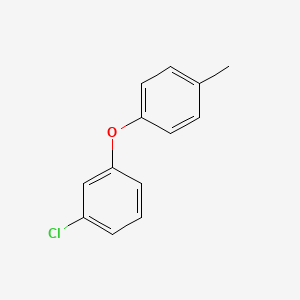
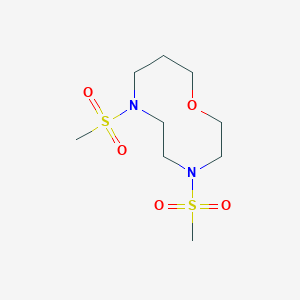
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
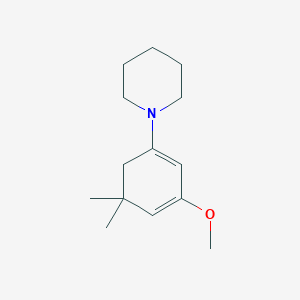
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)


oxophosphanium](/img/structure/B14379739.png)

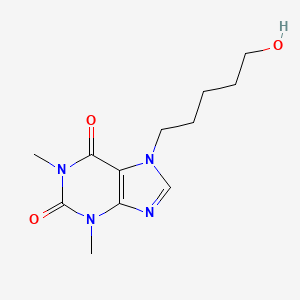
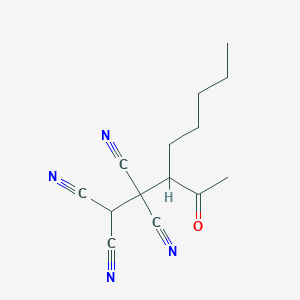
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
